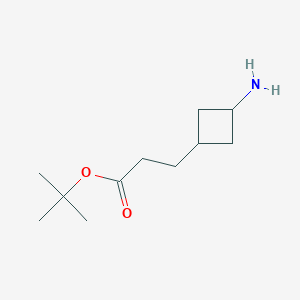
Tert-butyl 3-(3-aminocyclobutyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(3-aminocyclobutyl)propanoate is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of Tert-butyl 3-(3-aminocyclobutyl)propanoate involves its binding to a specific subtype of GABA receptor, leading to the activation of these receptors. This activation results in an increase in the inhibitory neurotransmitter GABA, which can have various effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the inhibitory neurotransmitter GABA, which can have effects on neuronal activity and behavior. Additionally, it has been found to have anxiolytic and anticonvulsant effects in animal models, making it a potential candidate for the treatment of anxiety and seizure disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Tert-butyl 3-(3-aminocyclobutyl)propanoate in lab experiments is its potency and selectivity for a specific subtype of GABA receptor. This makes it a valuable tool for studying the function of these receptors. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Tert-butyl 3-(3-aminocyclobutyl)propanoate. One area of interest is in the development of new drugs targeting GABA receptors, which could have potential applications in the treatment of neurological and psychiatric disorders. Additionally, further research could be done to explore the potential toxic effects of this compound and to develop safer alternatives for use in lab experiments.
In conclusion, this compound is a promising compound for scientific research, with potential applications in the study of GABA receptors and the development of new drugs for neurological and psychiatric disorders. While there are some limitations to its use in lab experiments, further research could help to address these issues and unlock the full potential of this compound.
Métodos De Síntesis
Tert-butyl 3-(3-aminocyclobutyl)propanoate can be synthesized through a multistep process involving the reaction of tert-butyl acrylate with cyclobutanone, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the resulting compound with ammonia to yield this compound.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(3-aminocyclobutyl)propanoate has been found to have potential applications in scientific research. One of the main areas of interest is in the study of GABA receptors, which are important targets for many drugs used to treat neurological and psychiatric disorders. This compound has been shown to be a potent and selective agonist for a specific subtype of GABA receptor, making it a valuable tool for studying the function of these receptors.
Propiedades
IUPAC Name |
tert-butyl 3-(3-aminocyclobutyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)5-4-8-6-9(12)7-8/h8-9H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPOEUOLYXWBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1CC(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

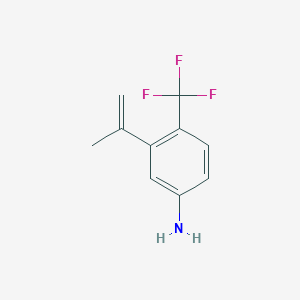
![2-((2,6-difluorophenyl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2902602.png)
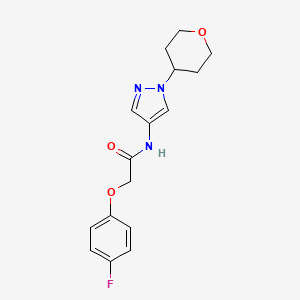
![Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate](/img/structure/B2902606.png)
![2-(azepane-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2902609.png)
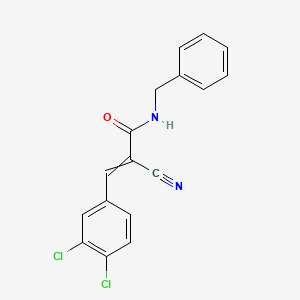
![6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2902613.png)
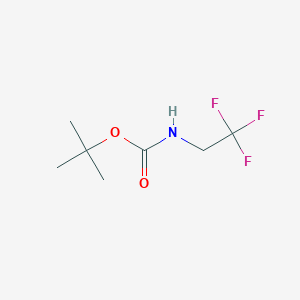
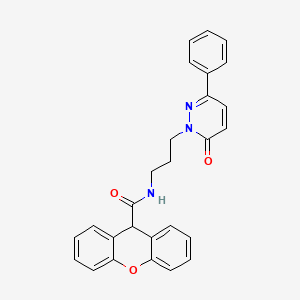

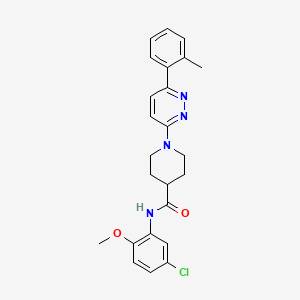

![1-((2-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2902621.png)
![9-(4-ethylphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2902622.png)